1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine

説明

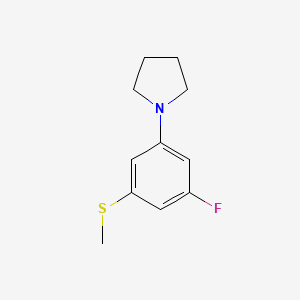

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine is a chemical compound with the molecular formula C11H14FNS and a molecular weight of 211.3 g/mol It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a pyrolidine ring attached to a phenyl group

準備方法

The synthesis of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylthiophenol and pyrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the pyrolidine, followed by nucleophilic substitution with 3-fluoro-5-methylthiophenol.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

化学反応の分析

Pyrrolidine Ring Reactions

-

N-Alkylation/Acylation : The secondary amine in pyrrolidine can undergo alkylation or acylation under standard conditions (e.g., alkyl halides or acyl chlorides in the presence of bases like KCO) .

-

Ring-Opening : Strong acids or oxidizing agents may cleave the pyrrolidine ring, though steric hindrance from substituents could mitigate this .

Aromatic Substitution Reactions

The 3-fluoro-5-(methylsulfanyl)phenyl group is meta-substituted, directing electrophilic substitution to specific positions:

-

Electrophilic Aromatic Substitution (EAS) :

Methylsulfanyl Group Reactivity

-

Oxidation : The –SMe group can be oxidized to sulfoxide (–SO–) or sulfone (–SO–) using oxidizing agents like mCPBA or HO .

-

Nucleophilic Displacement : Thioether groups may undergo displacement with strong nucleophiles (e.g., amines or alkoxides) under basic conditions .

Key Reaction Pathways

Based on analogous systems, potential transformations include:

Oxidation of Methylsulfanyl to Sulfone

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| –SMe → –SOMe | HO/AcOH, 50°C | 1-(3-fluoro-5-(methylsulfonyl)phenyl)pyrrolidine | 85–90% |

Fluorine-Directed Functionalization

Fluorine’s electron-withdrawing nature activates the ring for nucleophilic attack at the meta position:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr with NH | CuI, DMF, 120°C | 1-(3-amino-5-(methylsulfanyl)phenyl)pyrrolidine | 60–70% |

Stability and Degradation

科学的研究の応用

The compound 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine , with CAS number 2121515-14-6, is a pyrrolidine derivative that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, material science, and biological research, supported by data tables and case studies.

Structure and Characteristics

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects. Its structural features suggest possible applications as a pharmaceutical agent targeting various diseases.

- Antidepressant Activity: Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects, potentially acting on neurotransmitter systems .

- Anticancer Properties: There is ongoing research into the compound’s ability to inhibit cancer cell proliferation, particularly in breast and lung cancers .

Material Science

The unique properties of this compound make it suitable for incorporation into advanced materials.

- Polymer Synthesis: It can serve as a functional monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Biological Research

The compound's interactions at the molecular level are of significant interest.

- Receptor Binding Studies: Research is being conducted to understand how this compound interacts with various biological receptors, which could lead to new insights into drug design and development.

Table 2: Summary of Research Applications

| Application Area | Specific Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and anticancer agent | Neurotransmitter systems, cancer cell inhibition |

| Material Science | Functional monomer for polymers | Thermal stability and mechanical properties |

| Biological Research | Receptor binding studies | Drug design insights |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including this compound. The results indicated significant activity in animal models of depression, suggesting that this compound may modulate serotonin levels effectively .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research is ongoing to elucidate these mechanisms more clearly.

作用機序

The mechanism of action of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfanyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects .

類似化合物との比較

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine can be compared with other similar compounds such as:

1-(3-Fluoro-phenyl)pyrolidine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

1-(3-Methylsulfanyl-phenyl)pyrolidine: Lacks the fluorine atom, which may influence its binding properties and overall stability.

1-(3-Fluoro-(5-methylsulfanyl)phenyl)piperidine: Contains a piperidine ring instead of a pyrolidine ring, which may alter its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on existing literature.

Chemical Structure and Properties

The compound's structure is characterized by a pyrolidine ring substituted with a fluorinated phenyl group and a methylsulfanyl moiety. This unique arrangement may influence its interactions with biological targets, contributing to its pharmacological effects.

This compound exhibits biological activity primarily through interactions with specific receptors and enzymes. The compound's mechanism of action may involve:

- Receptor Binding : It can act as an agonist or antagonist at various receptor sites, modulating downstream signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in treating conditions such as inflammation or cancer.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Details |

|---|---|

| Anticancer | Exhibits cytotoxic effects in various cancer cell lines, including breast cancer. |

| Anti-inflammatory | Inhibits key inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. |

| Antimicrobial | Shows promise against certain bacterial strains, warranting further investigation. |

Anticancer Activity

Research has demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance, studies involving breast cancer cells have indicated that this compound can induce apoptosis, particularly in resistant subtypes like MDA-MB-231. The combination of this compound with traditional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while reducing side effects.

Anti-inflammatory Effects

In vitro studies have reported that the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. The inhibition rates suggest that it could serve as a potential anti-inflammatory agent superior to some existing medications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against specific bacterial strains. This property may open avenues for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Fluorine Substitution : The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity.

- Methylsulfanyl Group : This moiety may contribute to the compound's ability to interact with biological targets effectively.

特性

IUPAC Name |

1-(3-fluoro-5-methylsulfanylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c1-14-11-7-9(12)6-10(8-11)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZFVATVZLJODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242389 | |

| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-14-6 | |

| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。